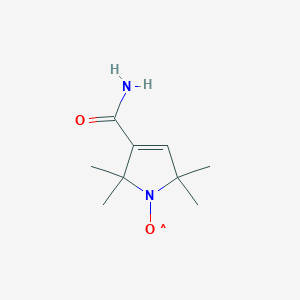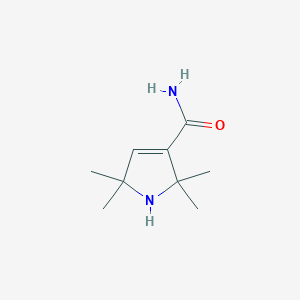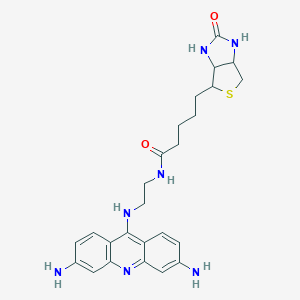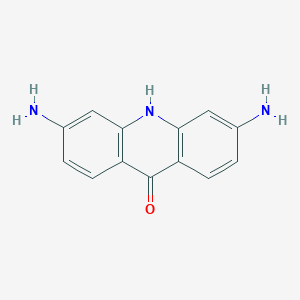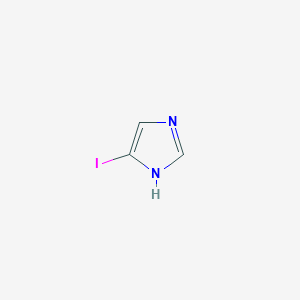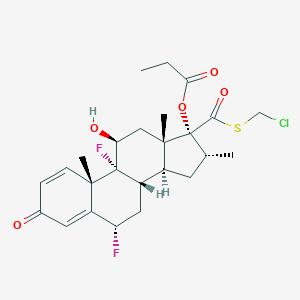
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate
Übersicht
Beschreibung
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate is a chemical compound with the molecular formula C25H36N2O4 and a molecular weight of 428.56 g/mol . It is primarily used in proteomics research and organic synthesis . The compound is known for its role in the modification of carboxylic acids, particularly in the formation of peptides and esters.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate involves the reaction of glutaric acid derivatives with dicyclohexylcarbodiimide (DCCD) and benzyl alcohol under specific conditions . The reaction typically requires a solvent such as chloroform, dimethylformamide (DMF), or ethyl acetate, and is conducted at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .
Analyse Chemischer Reaktionen
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate involves its role as a carbodiimide reagent. It facilitates the formation of amide bonds by activating carboxylic acids, making them more reactive towards nucleophiles such as amines. This activation process is crucial in peptide synthesis and other organic transformations.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate is unique due to its specific structure and reactivity. Similar compounds include:
Dicyclohexylcarbodiimide (DCCD): A widely used carbodiimide reagent in organic synthesis.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent with similar applications but different structural properties.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used in aqueous reactions. The uniqueness of this compound lies in its benzyl group, which can influence its reactivity and solubility properties.
Eigenschaften
IUPAC Name |
1-O-benzyl 5-O-(N,N'-dicyclohexylcarbamimidoyl) pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c28-23(30-19-20-11-4-1-5-12-20)17-10-18-24(29)31-25(26-21-13-6-2-7-14-21)27-22-15-8-3-9-16-22/h1,4-5,11-12,21-22H,2-3,6-10,13-19H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBQYUIDOZQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)OC(=O)CCCC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399622 | |
| Record name | 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-83-2 | |
| Record name | 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




